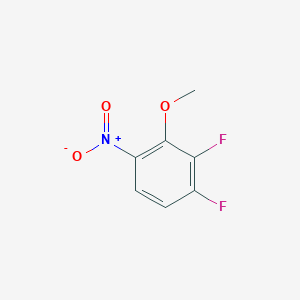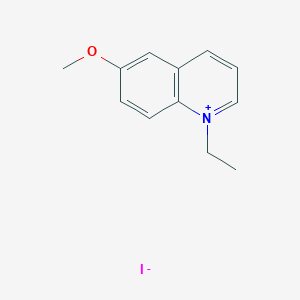
6-Methoxy-N-ethylquinolinium iodide
Overview
Description
6-Methoxy-N-ethylquinolinium iodide: is a quinoline derivative commonly used as a chloride indicator. Its fluorescence properties are dependent on chloride concentration, making it useful in various scientific applications, particularly in the study of chloride ion dynamics within biological systems .
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-N-ethylquinolinium iodide is intracellular chloride ions . It is used as an intracellular chloride indicator, based on the collisional quenching of its fluorescence by halide ions .
Mode of Action
This compound, also known as MEQ, is a nonpolar compound that is converted to a positively charged, chloride-sensitive form by intracellular oxidation . Once loaded, MEQ exhibits similar chloride response characteristics to other quinoline derivatives .
Biochemical Pathways
The biochemical pathway affected by this compound involves the detection and measurement of chloride ion concentration within cells . The fluorescence of MEQ is dependent on chloride concentration and is quenched by chloride through collision quenching .
Pharmacokinetics
It is known that the compound is supplied in its oxidized, cell-impermeant form . It is stable for at least one year when stored desiccated at room temperature .
Result of Action
The result of the action of this compound is the ability to monitor changes in intracellular chloride concentrations . Its fluorescence is quenched by chloride ions, allowing for the detection and measurement of these ions within cells .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. For instance, the compound should be protected from light . Additionally, it should be stored at room temperature in a desiccated environment to maintain stability .
Biochemical Analysis
Biochemical Properties
6-Methoxy-N-ethylquinolinium iodide plays a crucial role in biochemical reactions as a chloride indicator. . This interaction allows researchers to measure chloride concentrations in various biological systems. The compound does not form a ground-state complex with chloride ions, making it highly sensitive to changes in chloride concentration .
Cellular Effects
This compound affects various types of cells and cellular processes by serving as a chloride indicator. It influences cell function by allowing the measurement of intracellular chloride levels, which are critical for maintaining cellular homeostasis . Changes in chloride concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, chloride ions play a role in regulating the activity of certain ion channels and transporters, which in turn affect cellular processes such as volume regulation and neurotransmission .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from a nonpolar, cell-permeant form (DiH-MEQ) to the positively charged, chloride-sensitive form (MEQ) through intracellular oxidation . Once inside the cell, MEQ interacts with chloride ions, leading to fluorescence quenching. This process allows researchers to monitor changes in chloride concentration in real-time. The compound’s fluorescence is quenched by chloride ions through a diffusional process, which is highly sensitive to solution viscosity and volume .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored desiccated at room temperature for at least one year . Its cell-permeant form (DiH-MEQ) is susceptible to spontaneous oxidation, which can affect its long-term stability and effectiveness as a chloride indicator . Long-term studies have shown that the compound can be used to monitor chloride levels in cells over extended periods, providing valuable insights into cellular function and homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively measures intracellular chloride concentrations without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and affecting the function of chloride channels and transporters . Researchers must carefully optimize the dosage to balance sensitivity and safety in their experiments.
Metabolic Pathways
This compound is involved in metabolic pathways related to chloride ion transport and regulation. The compound interacts with enzymes and cofactors that facilitate the transport of chloride ions across cell membranes . This interaction can affect metabolic flux and the levels of metabolites involved in chloride homeostasis. For example, chloride ions play a role in the regulation of cellular pH and osmotic balance, which are critical for various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeant form (DiH-MEQ) allows it to cross cell membranes and accumulate in the cytoplasm, where it is converted to the chloride-sensitive form (MEQ) through intracellular oxidation . This process ensures that the compound is localized in areas where chloride ions are present, allowing for accurate measurement of chloride concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with chloride ions . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to chloride ions to effectively measure their concentration . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles, ensuring its proper function as a chloride indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Methoxy-N-ethylquinolinium iodide involves the conversion of 6-methoxy-N-ethyl-1,2-dihydroquinoline (DiH-MEQ) to the positively charged, chloride-sensitive this compound through intracellular oxidation . The detailed steps are as follows:
- Extract the product using ethyl ether, ethyl acetate, or chloroform .
Dissolve 5 mg of this compound in 0.1 mL of distilled water: in a glass test tube.
Prepare a 12% aqueous solution of sodium borohydride: and add it to the solution while purging with nitrogen or argon gas.
Monitor the reaction spectrophotometrically: to confirm the disappearance of this compound.
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale, ensuring the purity and stability of the compound through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-N-ethylquinolinium iodide primarily undergoes oxidation and reduction reactions. It is converted from its nonpolar form (DiH-MEQ) to the positively charged form through oxidation .
Common Reagents and Conditions:
- Oxidation: Sodium borohydride is commonly used as a reducing agent in the preparation of DiH-MEQ .
- Solvents: Ethyl ether, ethyl acetate, and chloroform are used for extraction .
Major Products:
- DiH-MEQ: The reduced form of this compound.
- This compound: The oxidized, chloride-sensitive form .
Scientific Research Applications
Chemistry: 6-Methoxy-N-ethylquinolinium iodide is used as a fluorescent chloride indicator in various chemical analyses .
Biology: It is employed in the study of chloride ion dynamics within cells, particularly in brain slices to measure GABA A receptor activity .
Medicine: The compound’s ability to indicate chloride concentration makes it valuable in medical research, especially in understanding cellular processes involving chloride ions .
Industry: this compound is used in the development of diagnostic tools and assays that require precise measurement of chloride ions .
Comparison with Similar Compounds
- SPQ (6-Methoxyquinolinium): Another chloride indicator with similar fluorescence properties .
- MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide): Used for chloride ion detection .
- Lucigenin: A chloride-sensitive fluorescent dye .
Uniqueness: 6-Methoxy-N-ethylquinolinium iodide is unique due to its high sensitivity to chloride ions and its ability to be converted from a nonpolar to a polar form, enhancing its utility in various scientific applications .
Properties
IUPAC Name |
1-ethyl-6-methoxyquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPLOKNKMKYFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385119 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34373-76-7 | |
| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








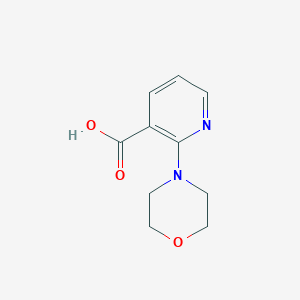
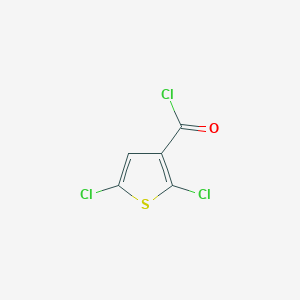
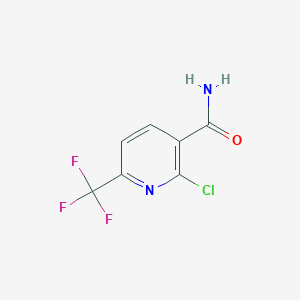

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)

